molecular formula C16H13F4NO2 B6384940 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% CAS No. 1261979-43-4

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%

Cat. No. B6384940
CAS RN: 1261979-43-4
M. Wt: 327.27 g/mol
InChI Key: LDRVBXAALWUDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% (5-ECFT-95) is a compound of interest in the scientific community due to its potential applications in laboratory experiments and its unique biochemical and physiological effects.

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% has been studied for its potential applications in various fields of scientific research. For example, it has been used as a fluorescent probe for the detection of amyloid-β peptides in Alzheimer’s disease research. It has also been used in research related to the detection of nitric oxide and its metabolites, as well as in studies related to the detection of hydrogen peroxide. In addition, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% has been used to study the structure and function of proteins, and in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to involve the binding of the compound to various proteins and enzymes in the body, resulting in the inhibition of their activity. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of amyloid-β peptide aggregation, the inhibition of nitric oxide production, the inhibition of hydrogen peroxide production, and the inhibition of protein phosphorylation. In addition, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% has been shown to have antioxidant properties, and it has been suggested that it may have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has a high degree of specificity for the proteins and enzymes it binds to. In addition, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% has a high fluorescence intensity, making it an ideal fluorescent probe for the detection of various molecules. However, there are also some limitations to the use of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not very stable and it can be toxic in high concentrations.

Future Directions

Given its potential applications in research and its unique biochemical and physiological effects, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% may have a variety of potential future applications. For example, it may be used to develop new drugs and therapies, or it may be used to study the structure and function of proteins. In addition, future research may focus on the development of more stable and less toxic derivatives of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%, as well as on the elucidation of its mechanism of action. Finally, further research may be conducted to explore the potential anti-inflammatory and neuroprotective effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%.

Synthesis Methods

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95% is synthesized through a multi-step process that begins with the reaction of 4-chloro-3-fluorophenol with ethyl chloroformate to form 4-ethoxycarbonyl-3-fluorophenol. This intermediate is then reacted with trifluoroacetic anhydride to form 5-ethoxycarbonyl-3-trifluoromethylphenol. The final step involves the reaction of the intermediate with sodium hydroxide to form 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%.

properties

IUPAC Name

N-ethyl-2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-2-21-15(23)13-4-3-9(7-14(13)17)10-5-11(16(18,19)20)8-12(22)6-10/h3-8,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVBXAALWUDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686744
Record name N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol

CAS RN

1261979-43-4
Record name N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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